Journal Name:Organic & Biomolecular Chemistry
Journal ISSN:1477-0520
IF:3.89
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ob
Year of Origin:2003
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:1097
Publishing Cycle:Semimonthly
OA or Not:Not
PEGylated Dmoc phosphoramidites for sensitive oligodeoxynucleotide synthesis†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01495A
Sensitive oligodeoxynucleotides (ODNs) can be synthesized using Dmoc phosphoramidites, but only short ODNs were demonstrated. Here, we report the synthesis of much longer ODNs, which was made possible by the use of PEGylated Dmoc (pDmoc) phosphoramidites. The longer ODNs synthesized include those containing the sensitive 4acC epigenetic modification recently discovered in nature.
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Isothiocyanates (in situ) and sulfonyl chlorides in water for N-functionalization of bicyclic amidines: access to N-alkylated γ-/ω-lactam derivatized thiourea and sulfonamides†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01584J
Herein, we showcase the potential of isothiocyanates generated in situ and aryl sulfonyl chlorides as electrophiles in water for N-functionalization of bicyclic amidines (DBN and DBU). This strategy provides complementary access to a range of thiouredosulfides, sulfonamides, aroylthioureas and amides derivativatized with distal γ- and ω-lactams. A novel sulfonyl chloride mediated formation of β-uredo sulfides has been achieved from β-isothiocyanato sulfides, removing the requirement for the harsh synthesis of unstable isocyanates. Mechanistic studies suggest a radical mechanism for the difunctionalization of alkenes, the efficacy of H2O in the ring opening of bicyclic amidines, and an oxygen source along with sulfonyl chloride as desulfurization agents for thiourea to afford urea derivatives.
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Synthesis of disulfide-rich C-terminal Cys-containing peptide acids through a photocleavable side-chain anchoring strategy
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01597A
A side-chain anchoring strategy has been developed as an effective method for the synthesis of C-terminal Cys-containing peptide acids. However, the application of this strategy to CCAs containing more than one disulfide bond is still hindered due to the trifluoroacetic acid (TFA) lability of the anchored side-chain groups. Herein, we report a photocleavable side-chain anchoring strategy using newly developed molecules having photocleavable side-chain protecting groups that are stable against TFA cleavage to assist in the formation of disulfide bonds. The utility of this new strategy was demonstrated by the synthesis of Riparin 1.1 and hCNP22 containing one disulfide bond and α-conotoxin Vc1.1 containing two disulfide bonds. This new strategy will provide new possibilities for the synthesis of disulfide-rich C-terminal Cys-containing peptide acids.
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One-step synthesis of Ling's tetrol and its conversion into A,D-di-allo-α-cyclodextrin derivatives†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01576A
2A–F,3B,C,E,F,6B,C,E,F-Tetradeca-O-benzyl-α-cyclodextrin or Ling's tetrol is a unique α-cyclodextrin derivative that is partially protected with specific access points on both rims of the cyclodextrin structure. Ling's tetrol is therefore potentially useful for the synthesis of more complex and sophisticated enzyme models and supramolecular structures. However, the original synthesis gave only 10% yield after a reaction time of 4 days, and a recent improvement that gave 52% yield required two steps and a reaction time in one step of 6 days. Here, a single-step synthesis is reported where Ling's tetrol is obtained in a yield of 59% with a reaction time of 40 hours. 2A–F,3B,C,E,F,6B,C,E,F-Tetradeca-O-benzyl-α-cyclodextrin was subsequently converted into 6A,D-dicarboxy-3A,D-diepi-α-cyclodextrin, 3A,D-dioxo-α-cyclodextrin and 3A,D-diamino-3A,D-dideoxy-3A,D-diepi-α-cyclodextrin. The binding of these compounds to CH4 and CO2 was determined.
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Ph3P/ICH2CH2I-promoted reductive deoxygenation of alcohols†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01698F
Owing to the ubiquity of the hydroxyl group, reductive deoxygenation of alcohols has become an active research area. The classic Barton–McCombie reaction suffers from a tedious two-step procedure. New efficient methods have been developed, but they have some limitations, such as a narrow substrate scope and the use of moisture-sensitive Lewis acids. In this work, we describe the Ph3P/ICH2CH2I-promoted reductive deoxygenation of alcohols with NaBH4. The process is applicable to benzyl, allyl and propargyl alcohols, and also to primary and secondary alcohols, demonstrating a wide substrate scope and a good level of functional group tolerance. This protocol features convenient operation and low cost of all reagents.
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Oxa-azabenzobenzocyclooctynes (O-ABCs): heterobiarylcyclooctynes bearing an endocyclic heteroatom†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01559A
We report the synthesis of heterobiarylcyclooctynes bearing an endocyclic heteroatom, oxa-azabenzobenzocyclooctynes (O-ABCs). The integration of design strategies for accelerating strain-promoted azide–alkyne cycloadditions results in reactivity with organic azides that surpasses all cyclooctyne reagents reported to date. O-ABCs and related compounds provide insights into the effects of structural modifications on reactivity that can aid in the design of new reagents for click and bioorthogonal chemistry.
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Transition metal-free [3 + 3] annulation of cyclopropanols with β-enamine esters to assemble nicotinate derivatives†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01662E
A metal-free and efficient approach for the synthesis of structurally important nicotinates through 4-HO-TEMPO-mediated [3 + 3] annulation of cyclopropanols with β-enamine esters is presented. This protocol features high atom efficiency, green waste, simple operation and broad substrate scope. Moreover, the experiments of gram-scale synthesis and recovery of oxidants make this strategy more sustainable and practical.
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Diethylzinc-promoted carboxylation of aryl/alkenyl boronic acids with CO2†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01552A
The carboxylation of aryl and alkenyl boronic acids with CO2 is rarely studied and only achieved using copper salts as the catalyst in the presence of a strong base. Herein, we report a diethylzinc-promoted carboxylation of aryl or alkenyl boronic acids with carbon dioxide. The reaction does not require a transition-metal catalyst, and has simple and mild conditions and a broad substrate scope.
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Relative stereochemical determination of the C61–C83 fragment of symbiodinolide using a stereodivergent synthetic approach†‡
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01420G
Structural determination is required in the use of marine natural products to create novel drugs and drug leads in medicinal chemistry. Symbiodinolide, which is a polyol marine natural product with a molecular weight of 2860, increases the intracellular Ca2+ concentration and exhibits inhibitory activity against cyclooxygenase-1. Seventy percent of the structure of symbiodinolide has been stereochemically clarified. Herein, we report the elucidation of the relative configuration of the C61–C83 fragment, which is among the remaining thirty percent, using a stereodivergent synthetic strategy. We first assigned the relative configuration of the C61–C74 fragment. Two candidate diastereomers of the C61–C74 fragment were synthesized, and their NMR data were compared with those of the natural product, revealing the relative stereochemistry of this component. We then narrowed down the candidate compounds for the C69–C83 fragment from 16 possible diastereomers by analyzing the NMR data of the natural product, and we thus selected eight candidate diastereomers. Stereodivergent synthesis of the candidates for this fragment and comparison of the NMR data of the natural product and the eight synthetic products resulted in the relative stereostructural clarification of the C69–C83 fragment. These individually determined relative stereochemistries of the C61–C74 and C69–C83 fragments were connected via the common C69–C73 tetrahydropyran moiety of the fragments. Finally, the relative configuration of the C61–C83 fragment of symbiodinolide was determined. The stereodivergent synthetic approach used in this study can be extended to the stereochemical determination of other fragments of symbiodinolide.
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Z-Selective access to α-trifluoromethyl arylenes through Pd-catalysed fluoroarylation of 1,1-difluoroallenes†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01574B
The synthesis of stereo-defined α-trifluoromethyl arylenes is of great importance in medical chemistry, organic chemistry, and materials science. However, despite the recent advances, the Z-selective formation of α-trifluoromethyl arylenes has remained underdeveloped. Here, we describe a facile approach towards Z-α-trifluoromethyl arylenes through Pd-catalysed stereoselective fluoroarylation of 1,1-difluoroallenes in the presence of a bulky monophosphine ligand.
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Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01471A
An asymmetric cyanine-type fluorescent dye was designed and synthesized via a versatile, multi-step process, aiming to conjugate with an Her2+ receptor specific antibody by an azide–alkyne click reaction. The aromaticity and the excitation and relaxation energetics of the fluorophore were characterized by computational methods. The synthesized dye exhibited excellent fluorescence properties for confocal microscopy, offering efficient applicability in in vitro imaging due to its merits such as a high molar absorption coefficient (36 816 M−1 cm−1), excellent brightness, optimal wavelength (627 nm), larger Stokes shift (26 nm) and appropriate photostability compared to cyanines. The conjugated cyanine–trastuzumab was constructed via an effective, metal-free, strain-promoted azide–alkyne click reaction leading to a regulated number of dyes being conjugated. This novel cyanine-labelled antibody was successfully applied for in vitro confocal imaging and flow cytometry of Her2+ tumor cells.
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Direct arene trifluoromethylation enabled by promiscuous activity of fungal laccase†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01779F
Laccase from Trametes versicolor was found to oxidize non-phenolic arenes and enable the trifluoromethylation of arenes in the presence of in situ generated CF3 radicals at a catalyst loading as low as 0.0034%. The biocatalytic trifluoromethylation proceeded under mild conditions and could increase the yield by up to 12 fold, compared to the control.
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Trends in carbazole synthesis – an update (2013–2023)
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01605F
The interest of scientists in the carbazole core has risen steadily over the last 30 years, particularly over the last decade given its presence in several active pharmaceutical ingredients, functional materials and a wide range of biologically active natural products. The continuous development of more efficient, more (regio-)selective and “greener” methodologies to access the carbazole core is thus imperative. This review compares and evaluates synthetic strategies towards the carbazole core that have been reported since 2013, with a focus on their applicability towards the total synthesis of carbazole-containing natural products.
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Intracellular Zn(ii) induced turn-on fluorescence of an l-phenylalanine-derived pseudopeptide†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01337E
A C2 symmetric L-phenylalanine-derived pseudopeptide has been synthesized for selective and sensitive recognition of Zn(II) ions in aqueous–organic media. The pseudopeptidic probes exhibit intracellular Zn(II) ion-sensing capabilities as demonstrated via live-cell fluorescence studies on RAW264.7 cells. Hence, we present a bioinspired pseudopeptide for potential biological applications involving intracellular Zn(II) ion detection.
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Contents list
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB90166A
The first page of this article is displayed as the abstract.
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Metal-free synthesis of α-acyloxy ketones from carboxylic acids and sulfoxonium ylides†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01683H
A straightforward, catalyst- and additive-free approach has been described for synthesizing α-acyloxy ketones from β-ketosulfoxonium ylides and carboxylic acids. Moderate to high yields of α-acyloxy ketones were produced using sulfoxonium ylides and carboxylic acids adorned with various functional groups. Eventually, the applicability of this approach has been shown via a large-scale reaction and transforming the synthesized α-acyloxy ketone derivatives into other valuable compounds.
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Front cover
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB90165C
A graphical abstract is available for this content
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Back cover
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB90171H
A graphical abstract is available for this content
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Facile access to 5H-thiazolo[2′,3′:2,3]imidazo[4,5-b]indole derivatives by two-fold Cu-catalysed C–N coupling reactions†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01515G
In four simple steps, a series of 5H-thiazolo[2′,3′:2,3]imidazo[4,5-b]indole and 11H-benzo[4′,5′]thiazolo[2′,3′:2,3]imidazo[4,5-b]indole derivatives were prepared with high yields. The key step in this procedure was demonstrated to be two-fold Cu-catalysed C–N coupling reactions of 5-bromo-6-(2-bromophenyl)imidazo[2,1-b]thiazole and 3-bromo-2-(2-bromophenyl)benzo[d]imidazo[2,1-b]thiazole with various amines.
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Molecular-iodine catalyzed selective construction of cyclopenta[b]indoles from indoles and acetone: a green gateway to indole-fused cycles†
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01561K
Molecular-iodine catalyzed access to an important class of bio-relevant indole derivatives, cyclopenta[b]indoles, has been achieved via a cascade addition/intramolecular cyclization reaction of indoles and acetone. Explorations of diverse substitution patterns revealed an essential substrate-control in the reaction. The high-density electronic core of indole is pivotal in favouring the formation of indolyl-cyclopenta[b]indole derivatives; in contrast, the electron deficiency of the core hindered the cyclization process, directing the formation of bis(indolyl)propanes. Investigations on the mechanistic pathway revealed that bis(indolyl)alkanes were the intermediates for the addition–cyclization process. This simple experimental method provides sustainable synthetic access to cyclopentannulated indoles.
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22275
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, ORGANIC 有机化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.60 120 Science Citation Index Science Citation Index Expanded Not
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